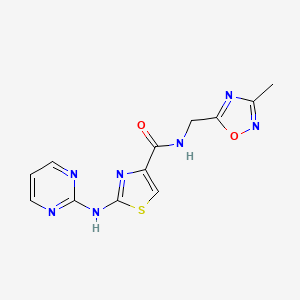
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including oxadiazole, thiazole, and pyrimidine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole and thiazole rings One common approach is to first synthesize the 3-methyl-1,2,4-oxadiazol-5-yl)methyl moiety, followed by its reaction with the appropriate thiazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential use in drug development.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as an antimicrobial or anticancer agent.
Industry: It may have applications in the development of new materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .
相似化合物的比较
Oxadiazole Derivatives: Other oxadiazole-containing compounds with different substituents.
Thiazole Derivatives: Compounds featuring thiazole rings with various functional groups.
Pyrimidine Derivatives: Compounds containing pyrimidine rings with different substituents.
Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research is needed to fully understand its properties and harness its potential benefits.
生物活性
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety, a pyrimidine ring, and a thiazole carboxamide. These components are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing oxadiazole and thiazole derivatives. For instance, compounds with oxadiazole rings have demonstrated significant activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted by Zhang et al. evaluated several oxadiazole derivatives for their anticancer activity using the TRAP PCR-ELISA assay. The most potent compound exhibited an IC50 of 1.18 ± 0.14 µM against multiple cancer cell lines, outperforming standard treatments like staurosporine .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | ACHN | 0.87 |
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. For example, related thiazole derivatives have been identified as potent Src/Abl kinase inhibitors, demonstrating significant antiproliferative effects against hematological and solid tumor cell lines .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the oxadiazole and thiazole scaffolds have shown promising antimicrobial activity. Research indicates that certain derivatives can effectively combat resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
A review highlighted that oxadiazole derivatives exhibited significant activity against Mycobacterium tuberculosis strains. One particular derivative demonstrated effective inhibition with a long half-life and favorable pharmacokinetic properties .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
属性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2S/c1-7-16-9(21-19-7)5-15-10(20)8-6-22-12(17-8)18-11-13-3-2-4-14-11/h2-4,6H,5H2,1H3,(H,15,20)(H,13,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOYIPLLLOOXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














